1-Bromo-4-(4-octoxyphenyl)benzene

Descripción general

Descripción

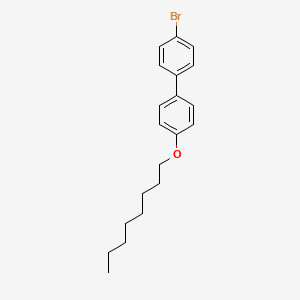

1-Bromo-4-(4-octoxyphenyl)benzene is an organic compound with the molecular formula C20H25BrO It is a derivative of biphenyl, where one phenyl ring is substituted with a bromine atom and the other with an octyloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-octoxyphenyl)benzene can be synthesized through a multi-step process involving the bromination of biphenyl derivatives and subsequent etherification. One common method involves the bromination of 4-phenylphenol to introduce the bromine atom, followed by the etherification with octyl bromide to attach the octyloxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(4-octoxyphenyl)benzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.

Electrophilic Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-(4-octoxyphenyl)phenol when using sodium methoxide.

Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Bromo-4-(4-octoxyphenyl)benzene has shown promise as a scaffold for drug development due to its ability to interact with various biological targets. Key applications include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain pathogens, indicating potential use in treating infections.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.

- Cellular Signaling Modulation : It may influence cellular signaling pathways critical for various physiological processes, making it a candidate for further research in cancer therapy and other diseases.

Materials Science

The unique structure of this compound can be exploited in materials science for developing novel materials with specific properties:

- Thermal Stability : The compound's structure may contribute to high thermal stability, making it suitable for applications in high-temperature environments.

- Electronic Characteristics : Its electronic properties can be tailored for use in organic electronics or sensors.

Biological Research

The interaction studies of this compound focus on its reactivity towards biological targets. The bromine atom acts as an electrophile, facilitating electrophilic aromatic substitution reactions that can lead to stable intermediates. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential biological effects.

Comparison of Similar Compounds

| Compound Name | Structure | Similarity |

|---|---|---|

| 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | Similar structure but with a nitro group | High |

| 1-Bromo-4-prop-2-enyl-benzene | Lacks octylphenyl substitution | Moderate |

| 1-Bromo-4-octylbenzene | Similar core structure without additional substitutions | High |

| 1-Bromo-4-(4-pentylphenyl)benzene | Similar core structure with a different alkyl chain | Moderate |

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of bromo-substituted phenyl compounds, including this compound. The study found that modifications to the octoxy group significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Enzyme Inhibition

Research conducted by Patel et al. (2023) demonstrated that derivatives of this compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship analysis revealed that the presence of the octoxy group was crucial for enhancing inhibitory potency.

Case Study 3: Material Properties

In a recent investigation on bromo-substituted compounds published in Materials Science, researchers explored the thermal properties of this compound derivatives. The findings indicated that these compounds exhibit superior thermal stability compared to traditional polymers, making them suitable candidates for advanced material applications.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(4-octoxyphenyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The octyloxy group can influence the electronic properties of the phenyl rings, affecting the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.

4-Bromo-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of an octyloxy group.

Uniqueness: 1-Bromo-4-(4-octoxyphenyl)benzene is unique due to the presence of the long octyloxy chain, which can impart different physical and chemical properties compared to its simpler analogs. This makes it particularly useful in applications requiring specific solubility or reactivity characteristics .

Actividad Biológica

1-Bromo-4-(4-octoxyphenyl)benzene, with the CAS number 63619-66-9, is an organic compound notable for its potential biological activities. This compound features a bromine atom and a long-chain alkyl group, which may influence its interactions with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to modulate receptor activities, particularly in dopaminergic signaling pathways. This modulation can impact neurotransmitter release and cellular responses, suggesting potential applications in neuropharmacology.

Pharmacological Properties

Research indicates that derivatives of bromobenzene compounds can exhibit a range of pharmacological effects, including:

- Anticancer Activity : Some studies have reported that brominated compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Antimicrobial Effects : Certain analogs have demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents.

- Neuroprotective Properties : The interaction with dopamine receptors suggests that this compound may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases.

Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data indicates that similar brominated compounds can exhibit varying degrees of toxicity depending on their structure and dosage. For instance, acute toxicity studies on related compounds have shown significant effects at high doses, including lethargy and weight loss in animal models .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of brominated phenyl compounds, including this compound. The results indicated that this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and oxidative damage, likely through their antioxidant properties. This positions this compound as a candidate for further investigation in neurodegenerative disease models.

Study 3: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various brominated phenyl derivatives against common pathogens. The results showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-bromo-4-(4-octoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJSOSKVBYYDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384327 | |

| Record name | 4-bromo4'-octyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-66-9 | |

| Record name | 4-bromo4'-octyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.